2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
CAS No.: 1326393-13-8
Cat. No.: VC4319740
Molecular Formula: C17H20N4O2
Molecular Weight: 312.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326393-13-8 |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 312.373 |
| IUPAC Name | 2-methyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C17H20N4O2/c1-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(23)15-6-7-16(22)19(2)18-15/h3-7,12H,8-11H2,1-2H3 |
| Standard InChI Key | PMDYEZDMNBGLJR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of a pyridazin-3(2H)-one core, where the nitrogen at position 2 is methyl-substituted. At position 6 of the pyridazinone ring, a carbonyl group bridges to a piperazine ring, which is further substituted at the 4-position with an m-tolyl group (3-methylphenyl). This arrangement creates a planar pyridazinone system connected to a flexible piperazine moiety, enabling interactions with biological targets .
Systematic Nomenclature
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IUPAC Name: 2-Methyl-6-(4-(3-methylphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
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Molecular Formula: C₁₈H₂₁N₅O₂
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Molecular Weight: 339.40 g/mol (calculated using atomic masses from PubChem ).
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one involves multi-step reactions, as inferred from analogous compounds in the literature .
Formation of the Pyridazinone Core
Pyridazinone derivatives are typically synthesized via cyclocondensation of γ-keto acids with hydrazine hydrate. For example, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux to form 6-substituted-4,5-dihydro-3(2H)-pyridazinone . Adapting this method, the target compound’s pyridazinone core could be synthesized from a γ-keto acid precursor bearing a methyl group at position 2.
Spectroscopic Characterization
While direct data for the target compound are unavailable, analogous compounds provide insight into expected spectral features:
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IR Spectroscopy:
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water due to the hydrophobic m-tolyl and piperazine groups .
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Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the carbonyl group .
Melting Point
Analogous pyridazinone derivatives exhibit melting points between 180–220°C . The target compound is expected to melt within this range.
Pharmacological Activities
Enzyme Inhibition
Pyridazinones with piperazine substituents demonstrate inhibitory activity against monoamine oxidase (MAO) and phosphodiesterase (PDE) . For example, 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives show MAO-B inhibition (IC₅₀ = 0.89 µM) . The target compound’s m-tolyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets .
Anti-Inflammatory and Analgesic Effects
Compounds like 2-(4-substituted piperazin-1-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones exhibit COX-2 inhibition and reduce carrageenan-induced edema in rodent models . The m-tolyl group’s electron-donating methyl substituent could modulate COX-2 selectivity .
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